Centpropazine
Overview
Description
Centpropazine is a compound with the molecular formula C22H28N2O3 . It is a serotonin reuptake inhibitor with antidepressant activity . The IUPAC name for Centpropazine is 1-[4-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]phenyl]propan-1-one .
Molecular Structure Analysis
The molecular structure of Centpropazine consists of 22 carbon atoms, 28 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms . The InChIKey for Centpropazine is ZQPXSRTZFYHSFB-UHFFFAOYSA-N .
Chemical Reactions Analysis
Centpropazine has been found to be extensively metabolized in the presence of rat liver S9 fraction, intestine, and red blood cells under aerobic conditions . It was found to be metabolized to seven possible metabolites by liver S9 fraction in the presence of a nicotinamide adenine dinucleotide phosphate generating system at 37 degrees C .
Physical And Chemical Properties Analysis
Centpropazine has a molecular weight of 368.5 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . The compound also has a rotatable bond count of 8 . The exact mass and monoisotopic mass of Centpropazine are both 368.20999276 g/mol . The topological polar surface area of the compound is 53 Ų .
Relevant Papers
Several papers have been published on Centpropazine. These include studies on its pharmacokinetics , its metabolism , and its clinical efficacy . These papers provide valuable insights into the properties and potential applications of Centpropazine.
Scientific Research Applications
Antidepressant
Centpropazine is a new antidepressant compound with a different pharmacological profile . It was developed in response to the limitations of existing antidepressants, such as ineffectiveness in 20-30% of patients, delayed onset of effect, risk of excess consumption by patients with suicidal tendencies, and adverse effects of anticholinergic and cardiovascular nature . Early clinical studies showed that Centpropazine is safe and well tolerated in normal human volunteers .
Treatment of Depression
Multicentric clinical efficacy studies were carried out in nearly 250 patients suffering from depression . These studies revealed that Centpropazine has a comparable response rate with a remarkably safer tolerability profile . In a 4-week open trial carried out in a dose range of 40 to 120mg per day, a significant lowering of Hamilton Depression Rating Scale (HDRS) score was observed in 34 patients .
Interaction with Noradrenergic Receptors
Research has been conducted on the in-vitro effect of Centpropazine on cerebral cortical noradrenergic receptors . These receptors were measured as the accumulation of second messengers, cyclic AMP and inositol phosphate, stimulated by noradrenaline, and the binding to α1- and β-adrenoceptors . Centpropazine inhibited inositol phosphate, but not the cyclic AMP accumulation in the cerebral cortical slices of the rat . It moderately antagonized the specific binding of [3H]prazosin but did not affect the specific binding of the β-adrenoceptor ligand, [3H]CGP 12177, to cerebral cortical membranes .
Mechanism of Action
Target of Action
Centpropazine primarily targets the Serotonin Transporter (SERT) . SERT plays a crucial role in the reuptake of serotonin, a neurotransmitter that contributes to feelings of well-being and happiness .
Mode of Action
Centpropazine acts as a serotonin reuptake inhibitor . It also has an affinity for cortical noradrenergic receptors, affecting the accumulation of second messengers, cyclic AMP and inositol phosphate .
Biochemical Pathways
Centpropazine affects the serotonin receptor signaling pathway . By inhibiting the reuptake of serotonin, it increases the concentration of serotonin in the synaptic cleft, enhancing serotonin signaling .
Pharmacokinetics
Centpropazine is characterized by a short elimination half-life, high clearance, and a relatively large volume of distribution . It exhibits a very low oral bioavailability, suggesting extensive binding to the mucosa or metabolism in the intestinal wall .
Result of Action
The increased serotonin levels in the synaptic cleft due to Centpropazine’s action can lead to enhanced mood and feelings of well-being, making it effective as an antidepressant . Its impact on noradrenergic receptors may also contribute to its antidepressant effects .
Action Environment
The action of Centpropazine can be influenced by various environmental factors. For instance, its absorption can be affected by the physiological conditions in the gastrointestinal tract
properties
IUPAC Name |
1-[4-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]phenyl]propan-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3/c1-2-22(26)18-8-10-21(11-9-18)27-17-20(25)16-23-12-14-24(15-13-23)19-6-4-3-5-7-19/h3-11,20,25H,2,12-17H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQPXSRTZFYHSFB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=CC=CC=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00919825 | |
Record name | 1-{4-[2-Hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]phenyl}propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00919825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Centpropazine | |
CAS RN |
34675-77-9, 91315-34-3 | |
Record name | Centropazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034675779 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Centpropazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091315343 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-{4-[2-Hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]phenyl}propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00919825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CENTPROPAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R5YPG9LA47 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.